2-Pyrimidinamine, N-(2-methoxyphenyl)-4-(2-phenyl-1H-imidazol-1-yl)-
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Overview
Description
N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with an amine group.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group onto the pyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine: can be compared to other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
496794-82-2 |
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Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-phenylimidazol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H17N5O/c1-26-17-10-6-5-9-16(17)23-20-22-12-11-18(24-20)25-14-13-21-19(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23,24) |
InChI Key |
OXEHMUYZPDSYHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=CC(=N2)N3C=CN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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